5-Aminoquinolin-8-ol;sulfuric acid
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Overview
Description
5-Aminoquinolin-8-ol;sulfuric acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoquinolin-8-ol;sulfuric acid involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include multi-step organic synthesis, where intermediate compounds are formed and subsequently reacted to produce the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and stringent quality control measures. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Aminoquinolin-8-ol;sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions
Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Often employs halogenating agents like chlorine or bromine in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in halogenated derivatives of the original compound.
Scientific Research Applications
5-Aminoquinolin-8-ol;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Employed in studies of cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Aminoquinolin-8-ol;sulfuric acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- CID 132988256
- CID 132988257
- CID 132988258
Uniqueness
5-Aminoquinolin-8-ol;sulfuric acid stands out due to its unique structural features and reactivity profile. Compared to similar compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable tool for research and industrial applications.
Properties
IUPAC Name |
5-aminoquinolin-8-ol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h1-5,12H,10H2;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMIPWIXBFIZAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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